N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-26(24,19-11-10-15-6-4-5-9-17(15)12-19)21-13-18-14-25-20(22-18)16-7-2-1-3-8-16/h1-12,14,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRWVIBBCNNFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide typically involves the reaction of 2-phenylthiazole with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized in Table 1.
Table 1: Physicochemical Comparison of N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide and Analogues
*Calculated molecular formula and weight based on structural analysis.
Key Observations:
- Functional Groups: The target compound uniquely combines a naphthalene sulfonamide with a phenylthiazole group, distinguishing it from oxadiazole (7c) and triazole (6b) derivatives. Its lack of polar groups like nitro or amino may reduce solubility compared to 7c or 6b.
- Molecular Weight: The target (412.5 g/mol) is intermediate between simpler thiazole-indole hybrids (276.4 g/mol) and bulkier piperazine-containing sulfonamides (671.8 g/mol).
Spectroscopic and Crystallographic Data
- IR/NMR Trends: The target’s IR spectrum would likely show peaks for sulfonamide (S=O, ~1350–1300 cm⁻¹) and thiazole (C=N, ~1650–1500 cm⁻¹), consistent with and .
Biological Activity
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antitumor and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of derivatives containing thiazole moieties. For instance, derivatives of nortopsentin analogs, including those with thiazole structures, exhibited significant antiproliferative activity against various human tumor cell lines. The mechanism involves inducing apoptosis and autophagic cell death, particularly at different concentrations:
| Concentration (GI) | Effect on Cell Cycle | Mechanism of Action |
|---|---|---|
| GI 30 | G1 phase arrest | Autophagic death |
| GI 70 | G1 phase arrest | Induction of apoptosis |
These findings suggest that the thiazole ring plays a crucial role in enhancing cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 to 0.25 μg/mL, indicating potent antibacterial effects:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | - |
| Staphylococcus epidermidis | 0.25 | - | - |
Additionally, these compounds inhibited biofilm formation, which is critical in treating infections caused by biofilm-forming bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest at the G1 phase leads to reduced proliferation of cancer cells.
- Apoptosis Induction : Higher concentrations trigger apoptotic pathways, contributing to cell death.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation are key mechanisms in its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole and naphthalene components significantly influence biological activity. For example:
- The presence of electron-withdrawing groups on the phenyl ring enhances antitumor activity.
- Variations in the sulfonamide group can affect both antimicrobial and anticancer properties.
Case Studies
Several case studies illustrate the compound's potential:
- Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Resistance : Research showed that certain derivatives not only inhibited growth but also displayed bactericidal properties against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions, starting with the formation of the thiazole ring followed by sulfonamide coupling. Key steps include:
- Thiazole formation : Cyclocondensation of thiourea derivatives with α-haloketones under controlled pH (4–6) and temperature (60–80°C) .
- Sulfonamide coupling : Reacting naphthalene-2-sulfonyl chloride with the thiazole intermediate in anhydrous DMF, using triethylamine as a base .
- Optimization strategies :
- Use catalysts like Cu(OAc)₂ for click chemistry steps to improve yield .
- Purification via recrystallization (ethanol/water) enhances purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and thiazole C=N/C-S bonds (~1600–1500 cm⁻¹) .
- NMR : Aromatic protons (δ 7.2–8.4 ppm), methylene protons adjacent to sulfonamide (δ 4.0–4.5 ppm), and NH protons (δ ~10.8 ppm, broad singlet) .
- HRMS : Confirm molecular weight (C₂₀H₁₆N₂O₂S₂; calculated [M+H]⁺: 397.0685) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological approaches :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl, methoxy groups) to assess impact on activity .
- Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition assays against COX-2 or DHPS) with positive controls .
- Data normalization : Account for variations in cell lines, solvent effects (DMSO concentration), and assay protocols .
Q. What methodologies are recommended for analyzing crystallographic data to determine the compound’s 3D structure?
- Software tools :
- SHELXL : For refining small-molecule structures against high-resolution X-ray data. Prioritize HKL-3000 for data integration .
- ORTEP-III : Generate thermal ellipsoid plots to visualize disorder or twinning .
- Key parameters :
- Resolution <1.0 Å for accurate sulfonamide geometry.
- Address twinning via SHELXD’s twin law refinement .
Q. How can computational chemistry be integrated with experimental data to predict and optimize reactivity?
- Strategies :
- DFT calculations : Model reaction pathways (e.g., sulfonamide bond formation) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular docking : Screen against biological targets (e.g., bacterial dihydropteroate synthase) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .
Q. What strategies are effective in studying the compound’s interactions with biological targets?
- Experimental techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
